molecular formula C19H25N5O2 B3011828 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 378203-58-8

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B3011828
CAS RN: 378203-58-8
M. Wt: 355.442
InChI Key: LFDJDPCURLFNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as BW-723C86, is a selective agonist for the dopamine D3 receptor. It has been found to have potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and schizophrenia.

Mechanism Of Action

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione selectively binds to the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor by 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione leads to a decrease in dopamine release in these pathways, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior and motor function, 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been found to have other biochemical and physiological effects. It has been shown to increase the expression of the neurotrophic factor BDNF in the prefrontal cortex, which may contribute to its antipsychotic effects. It has also been found to increase the expression of the dopamine transporter in the striatum, which may contribute to its ability to reduce drug-seeking behavior.

Advantages And Limitations For Lab Experiments

One advantage of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is its selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. However, its effects may be limited by its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione. One area of interest is its potential use in the treatment of addiction to other substances, such as nicotine or alcohol. Another area of interest is its potential use in the treatment of depression, as it has been found to increase BDNF expression in the prefrontal cortex. Finally, further research is needed to better understand the mechanism of action of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione involves several steps, including the reaction of 1,3-dimethyl-7-nitro-3,4-dihydroquinoxaline-2,5-dione with 3-methylbenzylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sec-butylamine to form the final product.

Scientific Research Applications

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications. In animal studies, it has been found to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. It has also been shown to improve motor function in a rat model of Parkinson's disease. In addition, 8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been found to have antipsychotic effects in a mouse model of schizophrenia.

properties

IUPAC Name

8-(butan-2-ylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-13(3)20-18-21-16-15(17(25)23(5)19(26)22(16)4)24(18)11-14-9-7-8-12(2)10-14/h7-10,13H,6,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDJDPCURLFNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-sec-Butylamino-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.